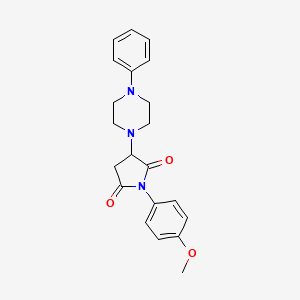![molecular formula C18H20N2O5S B5153689 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)
2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
A study by Jayadevappa et al. (2012) outlined the synthesis of a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. The synthesis process involved condensation with aromatic amines followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride, characterized by IR, 1H NMR, mass spectral studies, and elemental analysis (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Molecular Structure Analysis
Research involving hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides by Romero and Margarita (2008) provides insights into the molecular structure through FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments evidenced the formation of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).
Chemical Reactions and Properties
Sekiguchi et al. (1997) discovered a sulfonylamino compound, which selectively potentiates glutamate receptors of the AMPA subtype, indicating the chemical reactivity and potential biological applications of similar compounds (Sekiguchi, Fleck, Mayer, Takeo, Chiba, Yamashita, & Wada, 1997).
Physical Properties Analysis
The synthesis and physical characterization of related compounds have been explored in studies like the one by Jarrahpour, Jalbout, and Eskandari (2007), which discusses the synthesis of a new monocyclic β-lactam and its physical properties through spectroscopic data and AM1 calculations (Jarrahpour, Jalbout, & Eskandari, 2007).
Chemical Properties Analysis
Modulation of antibiotic activity against multidrug-resistant strains by compounds like 4-(Phenylsulfonyl) morpholine highlights the chemical properties and potential therapeutic applications of these compounds, as studied by Oliveira et al. (2015), demonstrating their antimicrobial properties and modulating activity (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQDXEGCVGFNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)

![1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)

![2-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B5153675.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![(3R*,4R*)-1-(2-fluoro-4-methoxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5153701.png)
![2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5153704.png)